REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]([CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19])[CH2:5]1)(=O)C.[CH3:21][O:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH2:27][CH:26]2[CH2:32][CH2:33][NH:34][C:35](=[O:37])[CH3:36].Cl[C:39]([O:41][CH2:42][CH3:43])=[O:40].C(OC(=O)C)(=O)C.FC(F)(F)S(N1C2[C:59](=[CH:60]C(OC)=CC=2)[CH:58]([CH2:67][CH2:68]N(C(C)=O)C(=O)C)C1)(=O)=O>ClCCl.C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH:6]2[CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19].[CH2:42]([O:41][C:39]([N:28]1[C:29]2[C:25](=[CH:24][C:23]([O:22][CH3:21])=[CH:31][CH:30]=2)[CH:26]([CH2:32][CH2:33][NH:34][C:35](=[O:37])[CH3:36])[CH2:27]1)=[O:40])[C:43]1[CH:68]=[CH:67][CH:58]=[CH:59][CH:60]=1
|
Name
|
N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)N1CC(C2=CC(=CC=C12)OC)CCN(C(C)=O)C(=O)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |